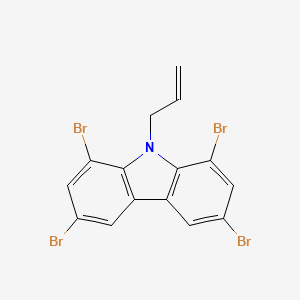

1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole

Description

Properties

CAS No. |

66294-06-2 |

|---|---|

Molecular Formula |

C15H9Br4N |

Molecular Weight |

522.9 g/mol |

IUPAC Name |

1,3,6,8-tetrabromo-9-prop-2-enylcarbazole |

InChI |

InChI=1S/C15H9Br4N/c1-2-3-20-14-10(4-8(16)6-12(14)18)11-5-9(17)7-13(19)15(11)20/h2,4-7H,1,3H2 |

InChI Key |

GFJOLGDLOHCSBS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Agents and Conditions

Two primary brominating agents are used:

- Molecular bromine (Br₂) : A traditional but highly reactive agent requiring strict temperature control.

- N-Bromosuccinimide (NBS) : A milder alternative that improves regioselectivity, particularly in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Catalyst | Temperature | Time | Yield | Regioselectivity |

|---|---|---|---|---|---|---|

| Br₂ | CCl₄ | FeCl₃ | Reflux | 6–8 h | 60–70% | Moderate |

| NBS | DMF | None | 60°C | 24 h | 76% | High |

Source demonstrates that NBS in DMF at 60°C for 24 hours achieves 76% yield with high regioselectivity, as confirmed by ¹H NMR and X-ray crystallography. The absence of a Lewis acid catalyst simplifies purification, as side products like FeBr₃ are avoided.

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS). The carbazole’s electron-rich aromatic rings direct bromine to the para and meta positions relative to the nitrogen atom. NBS’s controlled release of bromine radicals minimizes over-bromination, ensuring selectivity for the 1,3,6,8-positions.

Introduction of the Allyl Group

After bromination, the 9-position nitrogen is alkylated with a prop-2-en-1-yl (allyl) group. This step demands precision to avoid polymerization of the allyl moiety.

Alkylation Strategies

Alkylation is typically performed using allyl bromide in the presence of a base to deprotonate the carbazole nitrogen. Common bases include potassium carbonate (K₂CO₃) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Table 2: Alkylation Reaction Conditions

| Alkylating Agent | Solvent | Base | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Allyl bromide | DMF | K₂CO₃ | TBAB | 45–60°C | 3–6 h | 65–75% |

| Allyl bromide | DMPU | K₂CO₃ | CuI | 80°C | 24 h | 58% |

Source reports a 58% yield using DMPU (a high-boiling polar aprotic solvent) and CuI as a catalyst, though this method is less efficient than DMF-based systems. The use of TBAB in DMF enhances reaction rates by facilitating phase transfer.

Challenges in Allylation

- Polymerization Risk : Allyl bromide’s tendency to polymerize under basic conditions necessitates controlled temperatures (<60°C) and inert atmospheres.

- Steric Hindrance : The tetrabrominated carbazole core’s bulkiness slows alkylation, requiring prolonged reaction times.

Sequential vs. Convergent Synthesis

Two synthetic routes are viable:

- Sequential Approach : Bromination followed by alkylation (as described above).

- Convergent Approach : Pre-functionalization of carbazole with the allyl group prior to bromination.

Table 3: Route Comparison

| Route | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Sequential | Simpler purification steps | Risk of deallylation during bromination | 50–60% |

| Convergent | Avoids bromination of allyl group | Lower bromination regioselectivity | 40–50% |

The sequential method is preferred industrially due to higher yields and fewer side reactions.

Purification and Characterization

Crystallization Techniques

Purification is achieved via crystallization from mixed solvents (e.g., isopropanol/DMF, 5:1 v/v). This removes unreacted starting materials and oligomeric byproducts.

Analytical Validation

- ¹H/¹³C NMR : Confirms bromine and allyl group positions. For example, the allyl group’s vinyl protons appear as a quartet at δ 5.10 ppm.

- X-ray Crystallography : Resolves bond lengths and angles, verifying the tetrabromo-allyl structure.

Industrial-Scale Considerations

Large-scale production requires:

- Continuous Flow Reactors : To manage exothermic bromination steps.

- Solvent Recycling : DMF and DMPU are recovered via distillation.

- Quality Control : In-line NMR and HPLC ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms or reduce double bonds in the prop-2-EN-1-YL group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological processes and as a probe in biochemical assays.

Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.

Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties can influence the performance of organic electronic devices.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The allyl group in the target compound provides a reactive site for polymerization or further modifications, unlike saturated alkyl chains (butyl, ethyl) .

- Bromination Pattern : All tetrabromo derivatives share high reactivity for Suzuki or Ullmann couplings, but substituents at the 9-position influence solubility and crystallinity. For example, the unsubstituted 1,3,6,8-tetrabromocarbazole has low solubility in common solvents, complicating purification .

Physicochemical Properties

- Melting Points : The unsubstituted 1,3,6,8-tetrabromocarbazole has a high melting point (227–231°C) due to strong intermolecular halogen bonding. Alkyl-substituted derivatives (e.g., butyl, ethyl) likely exhibit lower melting points owing to disrupted crystal packing .

- Solubility : Allyl and longer alkyl chains (e.g., octyl in ) enhance solubility in organic solvents (e.g., THF, DCM) compared to unsubstituted tetrabromocarbazole, which is poorly soluble .

Challenges and Limitations

- Purification Issues : Bulky substituents (e.g., tert-butyl) or low solubility (e.g., unsubstituted tetrabromocarbazole) complicate purification, requiring specialized techniques like flash chromatography .

- Synthetic Complexity : Introducing the allyl group demands precise control to avoid side reactions (e.g., polymerization during alkylation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,6,8-Tetrabromo-9-(prop-2-en-1-yl)-9H-carbazole, and how can regioselectivity be ensured during bromination?

- Methodology :

- Step 1 : Start with 9H-carbazole. Introduce the propenyl group via N-alkylation using allyl bromide in a polar aprotic solvent (e.g., DMF) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) at 45–60°C for 3–6 hours .

- Step 2 : Brominate the alkylated carbazole using excess bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Use FeCl₃ or AlCl₃ as a Lewis catalyst to direct bromination to the 1,3,6,8 positions .

- Regioselectivity Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm bromine positions using ¹H/¹³C NMR and X-ray crystallography (e.g., SHELXL refinement) .

Q. How can impurities in the synthesized compound be identified and minimized?

- Methodology :

- Purification : Use column chromatography (silica gel, DCM/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the target compound .

- Impurity Analysis : Employ high-resolution mass spectrometry (HRMS) and HPLC to detect residual solvents, unreacted intermediates, or positional isomers. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and bromine substitution patterns (deshielding effects on aromatic protons) .

- Mass Spectrometry : Perform EI-MS or ESI-MS to verify molecular weight (expected [M]⁺ at m/z ~486–490 for C₁₅H₈Br₄N) .

- XRD : Single-crystal X-ray diffraction (SHELXL) resolves spatial arrangements of bromine atoms and the propenyl group .

Advanced Research Questions

Q. How does 1,3,6,8-Tetrabromo-9-(prop-2-en-1-yl)-9H-carbazole interact with estrogen receptors (ER) and aryl hydrocarbon receptors (AhR) in endocrine disruption studies?

- Methodology :

- In Vitro Assays : Use MCF-7 cell lines to assess ER activation via luciferase reporter assays. For AhR, measure CYP1A1 induction using qRT-PCR .

- Competitive Binding : Perform fluorescence polarization with fluorescently labeled estradiol (for ER) or TCDD (for AhR) to quantify receptor affinity .

- Cross-Talk Analysis : Co-treat cells with ER/AhR antagonists (e.g., ICI 182,780 or CH223191) to isolate pathway-specific effects .

Q. What electrochemical properties make this compound suitable for organic semiconductor applications?

- Methodology :

- Electropolymerization : Deposit thin films on glassy carbon electrodes using cyclic voltammetry (CV) in acetonitrile/TBAP electrolyte. Monitor oxidation peaks (~1.2–1.5 V vs. Ag/Ag⁺) .

- Impedance Spectroscopy : Characterize charge transfer resistance (Rct) and capacitance using EIS (frequency range: 10⁵–10⁻² Hz) .

- Bandgap Calculation : Derive HOMO/LUMO levels via UV-vis spectroscopy and DFT computations (e.g., Gaussian 09 with B3LYP/6-31G*) .

Q. How can computational modeling predict the environmental toxicity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to ERα (PDB: 1A52) or AhR (PDB: 1XGA). Validate with experimental IC₅₀ values .

- QSAR Models : Train models on brominated carbazole datasets to predict bioaccumulation (log P) and toxicity (LC₅₀) .

- In Silico Degradation : Simulate photolysis pathways (e.g., EPI Suite) to identify persistent metabolites .

Q. What strategies resolve contradictions in reported bromination patterns for carbazole derivatives?

- Methodology :

- Comparative Analysis : Replicate conflicting syntheses (e.g., direct bromination vs. metal-catalyzed routes) and characterize products via XRD to confirm structures .

- Kinetic Studies : Use in situ Raman spectroscopy to track intermediate formation during bromination .

- DFT Calculations : Model reaction pathways (e.g., Gibbs free energy barriers) to explain regioselectivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.